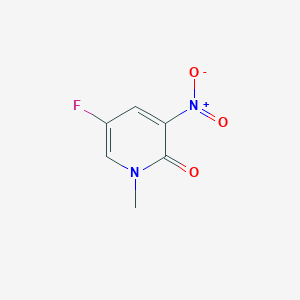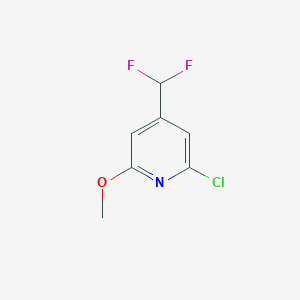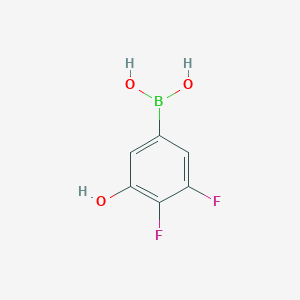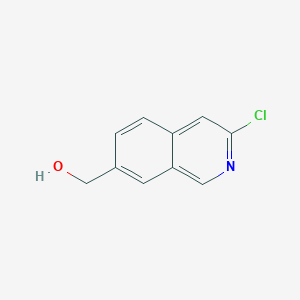
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
Übersicht
Beschreibung
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is a synthetic organic compound that belongs to the class of nitropyridines These compounds are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the pyridine ring using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Fluorination: Substitution of a hydrogen atom with a fluorine atom using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Methylation: Introduction of the methyl group using a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The choice of solvents, catalysts, and reaction conditions are optimized for cost-effectiveness and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the nitro group to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.
Substitution: Halogenation or other substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of 5-Fluoro-1-methyl-3-carboxypyridin-2(1H)-one.
Reduction: Formation of 5-Fluoro-1-methyl-3-aminopyridin-2(1H)-one.
Substitution: Formation of various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-3-nitropyridine: Lacks the methyl group, which may affect its reactivity and applications.
1-Methyl-3-nitropyridin-2(1H)-one: Lacks the fluorine atom, which may influence its chemical properties.
5-Fluoro-1-methylpyridin-2(1H)-one:
Uniqueness
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is unique due to the combination of fluorine, methyl, and nitro groups on the pyridine ring
Eigenschaften
IUPAC Name |
5-fluoro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGWOLKLHVCEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)


![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)




![3-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1404668.png)

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)
